molecular formula C26H30O13 B2853544 Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside CAS No. 199796-12-8

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Katalognummer B2853544
CAS-Nummer: 199796-12-8
Molekulargewicht: 550.513
InChI-Schlüssel: FTVKHUHJWDMWIR-JDGFRCKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from Glycyrrhizia inflate . It has antioxidant properties by inducing glutathione (GSH) biosynthesis via the inhibition of cytokines and protects lung epithelial cells against cigarette smoke-mediated oxidative stress .


Chemical Reactions Analysis

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been studied for its antioxidant properties. It is known to induce glutathione (GSH) biosynthesis via the inhibition of cytokines .


Physical And Chemical Properties Analysis

The physical and chemical properties of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside include a molecular weight of 550.51, a boiling point of 889.4±65.0 °C (Predicted), and a density of 1.591 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Biological Activity

  • Enzymatic Synthesis of Apigenin Glucosides: The enzymatic synthesis of apigenin glucosides, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was achieved using glucosyltransferase from Bacillus licheniformis. This process enhanced water solubility and biological activities of apigenin glucosides (Gurung, Kim, Oh & Sohng, 2013).

Purification Techniques and Properties

  • Purification of Apigenin Glucosides: An apiosyltransferase was identified to catalyze the transfer of apiosyl moieties to glucosylflavones, a process relevant to the purification of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Ortmann, Sutter & Grisebach, 1972).

Potential Therapeutic Applications

  • Granulocytic Differentiation in Leukemia Cells: Apigenin 7-glucoside, related to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was studied for its role in inducing granulocytic differentiation in human promyelocytic leukemia cells, highlighting a potential therapeutic application in cancer treatment (Nakazaki, Tsolmon, Han & Isoda, 2013).

Extraction and Structural Analysis

  • Extraction and Purification from Natural Sources: Techniques for the extraction and purification of flavonoids like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from Glycyrrhiza were explored, enhancing understanding of their structural properties (Wang et al., 2014).
  • Structural Elucidation of Flavonoid Glycosides: The structure of similar flavanone glycosides from Glycyrrhiza uralensis was elucidated, aiding in the understanding of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Nakanishi, Inada, Kambayashi & Yoneda, 1985).

Biological and Pharmacological Studies

  • Antibacterial Activity of Flavonoids: Studies on the antibacterial activity of flavonoids, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, provide insights into their potential medicinal applications (Rigano et al., 2007).

Applications in Quality Control and Bioactivity

  • Quality Control in Traditional Medicine: The evaluation of active constituents in traditional Chinese medicine, including apigenin derivatives, offers insights into quality control methods relevant to compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Han et al., 2015).

Zukünftige Richtungen

The future directions of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside research could involve further exploration of its antioxidant properties and potential protective effects against epithelial injury in conditions such as COPD .

Eigenschaften

IUPAC Name

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABDZDFSMGRQX-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Citations

For This Compound
10
Citations
L Lu, W Wang, P Sun, S Yan, H Chen… - Journal of Liquid …, 2023 - Taylor & Francis
… -glycyrrhetinic acid, liguiritigenin-7-OD-apiosyl-4′-OD-glucoside, neoisoliquiritin, … Isoliquiritin apioside, liguiritigenin-7-OD-apiosyl-4′-OD-glucoside, licorice saponin A3, 6″-…
Number of citations: 0 www.tandfonline.com
R Wang, T Yang, Q Feng, Y Jiang, X Yuan… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Biyuan Tongqiao granule (BYTQ) is a traditional Chinese medicine that has been used in China to clinically treat patients with allergic rhinitis (AR), yet …
Number of citations: 1 www.sciencedirect.com
Z Wang, W Li, J Lu, Z Yuan, W Pi, Y Zhang, H Lei… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Glycyrrhiza uralensis Fisch (RC) and Coptis chinensis Franch (RG) are traditional Chinese medicines, which are classic drug pair in prescriptions to …
Number of citations: 3 www.sciencedirect.com
M Cheng, Y Zhang, J Yan, Y Huang, M Wang… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance The combined prescription of two classical decoctions (Ma-Xing-Shi-Gan decoction with Xiao-Chai-Hu decoction), named as San-Yang-He-Zhi (SYHZ…
Number of citations: 1 www.sciencedirect.com
Y Li, SS Liu, ZY Guo, H Yi, C Li, LM Chen… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance The Dang-Gui-Si-Ni (DGSN) decoction as a classic prescription has been widely used for thousands of years in the clinical practice of traditional …
Number of citations: 8 www.sciencedirect.com
Y Wang, Y Ning, T He, Y Chen, W Han, Y Yang… - Frontiers in …, 2022 - frontiersin.org
Licorice is well known for its ability to reduce the toxicity of the whole prescription in traditional Chinese medicine theory. However, honey-fired licorice (ZGC for short), which is made of …
Number of citations: 4 www.frontiersin.org
QP Liu, YY Chen, YY Yu, P An, YZ Xing… - Frontiers in …, 2022 - frontiersin.org
Proliferative diabetic retinopathy (PDR) is one of the main complications of diabetes mainly caused by the aberrant proliferation of retinal vascular endothelial cells and formation of new …
Number of citations: 2 www.frontiersin.org
C Liang, N Hui, Y Liu, G Qiao, J Li, L Tian, X Ju, M Jia… - Phytomedicine Plus, 2021 - Elsevier
Background In December 2019, a novel coronavirus, SARS-CoV-2 caused a series of acute atypical respiratory diseases worldwide. However, there is still a lack of drugs with clear …
Number of citations: 20 www.sciencedirect.com
Q Hu, M Chen, M Yan, P Wang, H Lei, H Xue… - Microchemical Journal, 2022 - Elsevier
Decoctions are a staple of traditional Chinese medicine. This study reports on a comprehensive analysis of the chemical compositions of both the supernatant and naturally-occurring …
Number of citations: 2 www.sciencedirect.com
M Aikawa, E Bezsonov, A Orekhov… - … and Inflammation in …, 2023 - books.google.com
Diabetes mellitus is a common metabolic disease characterized by chronic hyperglycemia, which can cause multiple organ damage (1). The development of hyperglycemia into diabetic …
Number of citations: 0 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.